molecular formula C9H16O2 B1347177 2-But-3-enoxyoxane CAS No. 59574-65-1

2-But-3-enoxyoxane

Cat. No. B1347177
CAS RN: 59574-65-1
M. Wt: 156.22 g/mol
InChI Key: BZZVUZRTCAMISL-UHFFFAOYSA-N
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Scientific Research Applications

Sustainable Solvent Development

2-Methyloxolane (2-MeOx) is highlighted for its bio-based solvent properties, offering an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products. This compound shows promise due to its solvent power, extraction efficiency, and reduced environmental impact compared to hexane, the most commonly used petroleum-based solvent (Rapinel et al., 2020).

Biofuel Production

2,3-Butanediol (2,3-BD) is identified as a promising chemical for various industrial applications, including as a liquid fuel and platform chemical. Research has focused on improving 2,3-BD production in Saccharomyces cerevisiae through genetic modifications that eliminate byproduct formation and enhance metabolic flux towards 2,3-BD, achieving record yields and productivity (Kim & Hahn, 2015).

Advanced Materials Synthesis

The development of P-chiral phosphine ligands for asymmetric hydrogenation of functionalized alkenes is another application area. These ligands, when used in rhodium-catalyzed reactions, facilitate the efficient synthesis of chiral pharmaceutical ingredients, showcasing the potential of compounds related to 2-But-3-enoxyoxane in catalyzing significant chemical reactions (Imamoto et al., 2012).

Corrosion Inhibition

Compounds such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole have been studied for their corrosion inhibition properties on mild steel in acidic conditions, demonstrating significant potential in protecting industrial materials (Moretti, Guidi, & Fabris, 2013).

Renewable Chemicals and Fuel Additives

The conversion of 2,3-BD into high-octane gasoline additives through dehydration to form dioxolanes indicates another versatile application. This process highlights the potential of these compounds in creating sustainable fuel additives that are less soluble in water than conventional options, thus reducing environmental risks (Harvey, Merriman, & Quintana, 2016).

Safety And Hazards

Specific safety information and hazards associated with 2-But-3-enoxyoxane are not readily available from the search results. As with any chemical, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for 2-But-3-enoxyoxane are not readily available from the search results. As an organic compound, it could potentially find applications in various fields of research and industry, such as organic synthesis, materials science, and biomedicine1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

2-but-3-enoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZVUZRTCAMISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313045
Record name 2-but-3-enoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-But-3-enoxyoxane

CAS RN

59574-65-1
Record name NSC266086
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-but-3-enoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a chilled solution (0° C.) of 3,4-dihydro-2H-pyran (117 g, 1.4 mol) in anhydrous ether (600 mL) were added p-toluensulfonic acid (0.5 g) and 3-buten-1-ol (25.0 g, 0.35 mol). The resulting mixture was stirred at room temperature for 5 h and was then quenched by the addition of concentrated ammonium hydroxide (5 mL) and methanol (50 mL). The solvent was evaporated in vacuo, and ether was added to the residue. The precipitated ammonium p-toluenesulfate was filtered, the filtrate was concentrated, and the crude product was purified by flash column chromatography on silica gel (0-5% ethyl acetate in hexanes) to give 2-(3-butenyloxy)tetrahydropyran (49 g, 90%) as colorless viscous liquid: 1H-NMR (CDCl3, 300 MHz,) δ 5.80-5.89 [m, 1H, ═CH—C], 5.02-5.06 [m overlapping, 2H, ═CH2], 4.59-4.60 [m, 1H, 2-H of THP], 3.77-3.83 [m, 2H, —CH2O], 3.44-3.50 [m, 2H, CH2O of THP], 2.33-2.38 [m, 2H, CH2—CH═CH2], 1.51-1.71 [m, 6H, Hs of THP].
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of phosphoryl chloride (0.5 ml in 10 ml of DCM) was added with care to a solution of but-2-yn-1-ol (8.75 g, 125 mmol) and dihydropyran (10.50 g, 125 mmol) in DCM (80 ml). The reaction mixture was stirred at room temperature for 16 h, washed with sodium hydrogen carbonate solution (3 times), dried (MgSO4) and the solvent removed in vacuo to yield a colorless oil. The crude product was purified by column chromatography [silica gel, euted with hexane/ethyl acetate (4:1), Rf: 0.36] to yield a colorless oil.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 1000 ml rb flask were placed 3-buten-1-ol (7.21 g, 100.00 mmol), 3,4-dihydro-2H-pyran (12.62 g, 150.00 mmol) and pyridinium p-toluenesulfonate (2.51 g, 10.00 mmol) in 350 ml of anhydrous dichloromethane. The reaction mixture was stirred at room temperature for 4 h. Then the reaction mixture was concentrated and the residue was purified by column with Hexane/Ethyl acetate=100/5 to provide 13.90 g of the desired product as an oil (89.0%). 1H-NMR (DMSO-d6) δ 5.851-5.742 (m, 1H), 5.103-5.011 (d, 1H), 4.997-4.985 (d, 1H), 4.555-4.537 (t, 1H), 3.745-3.611 (m, 2H), 3.433-3.347 (m, 2H), 2.290-2.236 (m, 2H), 1.698-1.675 (m, 2H), 1.611-1.566 (m, 4H).
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
12.62 g
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
89%

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